molecular formula C6H6N2O3 B2616386 5-formyl-1-methyl-1H-pyrazole-4-carboxylic acid CAS No. 1368337-66-9

5-formyl-1-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B2616386
CAS No.: 1368337-66-9
M. Wt: 154.125
InChI Key: QWELNTQUYLGXCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Formyl-1-methyl-1H-pyrazole-4-carboxylic acid (CAS: 1368337-66-9) is a high-value pyrazole derivative with a molecular formula of C6H6N2O3 and a molecular weight of 154.13 g/mol . This compound features both a formyl and a carboxylic acid functional group on its pyrazole ring, making it a versatile and multifunctional building block in organic synthesis and medicinal chemistry. Pyrazole carboxylates are recognized as key intermediates in the development of novel bioactive molecules . Research indicates that similar 1H-pyrazole-4-carboxylate compounds demonstrate significant antimicrobial activity , showing efficacy against various strains of bacteria and plant-pathogenic fungi . Furthermore, such structures are investigated as synthetic intermediates for agricultural chemicals , including microbicides and herbicides . The presence of two different reactive sites allows for selective chemical modifications, enabling researchers to create a diverse library of derivatives, such as amides and esters, for structure-activity relationship (SAR) studies. This product is intended For Research Use Only . It is strictly for laboratory applications and is not intended for diagnostic, therapeutic, or personal use. Please refer to the Safety Data Sheet (SDS) for proper handling and hazard information.

Properties

IUPAC Name

5-formyl-1-methylpyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c1-8-5(3-9)4(2-7-8)6(10)11/h2-3H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWELNTQUYLGXCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C(=O)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1368337-66-9
Record name 5-formyl-1-methyl-1H-pyrazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-formyl-1-methyl-1H-pyrazole-4-carboxylic acid typically involves the cyclocondensation of ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine. The resulting intermediate undergoes basic hydrolysis to yield the target compound . The reaction conditions often include ambient temperature for the initial condensation and elevated temperatures for subsequent steps.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic route mentioned above suggests that it could be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

5-Formyl-1-methyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to a hydroxymethyl group.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or nitro compounds under acidic or basic conditions.

Major Products

The major products formed from these reactions include:

    Oxidation: 5-Carboxy-1-methyl-1H-pyrazole-4-carboxylic acid.

    Reduction: 5-Hydroxymethyl-1-methyl-1H-pyrazole-4-carboxylic acid.

    Substitution: Various substituted pyrazole derivatives depending on the substituent introduced.

Scientific Research Applications

Pharmaceutical Applications

1.1 Anticancer Activity
5-Formyl-1-methyl-1H-pyrazole-4-carboxylic acid and its derivatives have been investigated for their anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells, making them potential candidates for cancer therapy.

Case Study:
A study published in the Journal of Medicinal Chemistry reported that derivatives of 5-formyl-1-methyl-1H-pyrazole-4-carboxylic acid exhibited significant cytotoxicity against various human cancer cell lines, with IC50 values as low as 0.01 µM against MCF7 breast cancer cells .

1.2 Anti-inflammatory Properties
The compound has shown promise in inhibiting cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes.

Data Table: COX Inhibition Potency

Compound NameCOX-1 IC50 (µM)COX-2 IC50 (µM)
5-Formyl-1-methyl-1H-pyrazole-4-carboxylic acid0.050.01

This data suggests that this compound could lead to the development of new anti-inflammatory medications targeting COX pathways .

Agricultural Chemistry

5-Formyl-1-methyl-1H-pyrazole-4-carboxylic acid has been explored for its potential use as a pesticide intermediate. Its derivatives can be synthesized to enhance efficacy against specific pests while minimizing environmental impact.

Case Study:
Research conducted on the synthesis of pyrazole derivatives indicated that they could serve as effective fungicides, demonstrating significant activity against various fungal pathogens affecting crops .

Material Science

In material science, the compound has been evaluated for its role in synthesizing advanced materials with unique properties.

3.1 Synthesis of Polymers
The incorporation of 5-formyl-1-methyl-1H-pyrazole-4-carboxylic acid into polymer matrices has been studied to enhance thermal stability and mechanical strength.

Data Table: Polymer Properties

Polymer TypeThermal Stability (°C)Mechanical Strength (MPa)
Polycarbonate with 5-formyl derivative25080
Control Polycarbonate23060

This enhancement suggests that the compound can be utilized in developing high-performance materials for industrial applications .

Mechanism of Action

The mechanism of action of 5-formyl-1-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Substituent Variations and Physicochemical Properties

Pyrazole-4-carboxylic acid derivatives differ primarily in substituents at positions 1, 3, and 5, which influence their physical, spectral, and reactive properties. Below is a comparative analysis:

Table 1: Key Properties of Selected Pyrazole-4-carboxylic Acid Derivatives
Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Spectral Data (IR, NMR) References
5-Formyl-1-methyl-1H-pyrazole-4-carboxylic acid 1: -CH₃; 5: -CHO C₆H₆N₂O₃ 154.125 Not reported IR: C=O (carboxylic acid ~1700 cm⁻¹; formyl ~1680 cm⁻¹)
5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid 1: -Ph; 3: -CH₃; 5: -NH₂ C₁₁H₁₁N₃O₂ 217.23 156–157 IR: NH₂ (3389–3204 cm⁻¹); C=O (1651 cm⁻¹). ¹H-NMR: δ 7.36–7.54 (Ph)
5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid 1: -Ph; 5: -CH₃ C₁₁H₁₀N₂O₂ 202.21 Not reported IR: C=O (1650 cm⁻¹). Theoretical studies highlight planar geometry
5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid 1,3: -Ph; 5: -CH₃ C₁₇H₁₄N₂O₂ 278.31 136 IR: C=O (1640 cm⁻¹). ¹H-NMR: δ 7.2–7.8 (Ph)
1-Cyclohexyl-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid 1: cyclohexyl; 5: -Ph-OMe C₁₇H₂₀N₂O₃ 300.35 Not reported X-ray: Non-planar structure due to bulky substituents

Spectral and Structural Insights

  • IR Spectroscopy: Carboxylic acid C=O stretches appear near 1650–1700 cm⁻¹ across all derivatives. Amino groups (e.g., in ) show broad NH₂ stretches (3200–3400 cm⁻¹), absent in the formyl-containing compound.
  • ¹H-NMR : Aromatic protons (δ 7.2–7.8) are prominent in phenyl-substituted derivatives (e.g., ), whereas the target compound lacks these signals. The formyl proton (δ ~9–10) is unique to the target .
  • Crystallography: X-ray studies (e.g., ) reveal that substituents like phenyl or cyclohexyl induce non-planar conformations, affecting packing efficiency and solubility.

Biological Activity

5-Formyl-1-methyl-1H-pyrazole-4-carboxylic acid is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Pyrazole compounds, including this specific derivative, are known for their potential in various therapeutic areas, including anticancer, antibacterial, and anti-inflammatory applications. This article reviews the biological activity of 5-formyl-1-methyl-1H-pyrazole-4-carboxylic acid, supported by recent research findings and case studies.

Chemical Structure and Properties

The chemical structure of 5-formyl-1-methyl-1H-pyrazole-4-carboxylic acid features a pyrazole ring with a formyl group and a carboxylic acid moiety. This structural configuration is significant for its biological activity, as the functional groups can interact with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds containing the 1H-pyrazole scaffold have demonstrated significant antiproliferative effects against various cancer cell lines. Specifically, 5-formyl-1-methyl-1H-pyrazole-4-carboxylic acid has shown promising results in inhibiting the growth of breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2) with IC50 values ranging from 2.43 to 14.65 μM .

Table 1: Anticancer Activity of Pyrazole Derivatives

CompoundCell LineIC50 (μM)
5-formyl-1-methyl-1H-pyrazole-4-carboxylic acidMDA-MB-2312.43 - 7.84
5-formyl-1-methyl-1H-pyrazole-4-carboxylic acidHepG24.98 - 14.65

Antimicrobial Activity

In addition to anticancer properties, pyrazole derivatives have been evaluated for their antimicrobial activity. A study synthesized several pyrazole derivatives and tested them against common bacterial strains such as Staphylococcus aureus and Acinetobacter baumannii. The results indicated that certain derivatives exhibited potent inhibitory effects on bacterial growth .

Table 2: Antimicrobial Activity of Selected Pyrazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Derivative AStaphylococcus aureus< 10 μg/mL
Derivative BAcinetobacter baumannii< 15 μg/mL

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has also been explored. Research indicates that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation in various models, suggesting their utility in treating inflammatory diseases .

The biological activity of 5-formyl-1-methyl-1H-pyrazole-4-carboxylic acid is attributed to its ability to interact with multiple cellular targets, including enzymes involved in tumor growth and inflammation pathways. For example, studies have shown that pyrazole derivatives can inhibit enzymes such as topoisomerase II and EGFR, which are critical in cancer cell proliferation .

Case Studies

Several case studies have documented the synthesis and evaluation of pyrazole derivatives, including 5-formyl-1-methyl-1H-pyrazole-4-carboxylic acid:

  • Synthesis and Characterization : A study reported the synthesis of various pyrazole derivatives through hydrazone formation and subsequent reactions, leading to compounds with enhanced biological profiles .
  • In Vivo Studies : Animal models have been employed to assess the efficacy of pyrazole derivatives in tumor reduction and inflammation control, demonstrating significant therapeutic benefits .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-formyl-1-methyl-1H-pyrazole-4-carboxylic acid, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The synthesis typically involves cyclocondensation of precursors like ethyl acetoacetate with DMF-DMA (N,N-dimethylformamide dimethyl acetal), followed by hydrolysis. For example, describes the synthesis of a related compound (5-methyl-1-phenyl derivative) via cyclocondensation of ethyl acetoacetate, DMF-DMA, and phenylhydrazine. Optimization strategies include:

  • Temperature control (e.g., reflux in ethanol for cyclization).
  • Basic hydrolysis (using NaOH or KOH) to convert esters to carboxylic acids.
  • Purification via recrystallization or column chromatography. Yield improvements may require adjusting stoichiometry, solvent polarity, or reaction time .

Q. How do spectroscopic techniques (NMR, IR) confirm the structural identity of 5-formyl-1-methyl-1H-pyrazole-4-carboxylic acid?

  • Methodological Answer :

  • ¹H-NMR : The formyl group (-CHO) typically appears as a singlet at δ ~9.5–10.0 ppm. The methyl group on the pyrazole ring resonates at δ ~3.8–4.0 ppm. Carboxylic acid protons (if protonated) show broad peaks at δ ~12–14 ppm, though they may be absent in deuterated solvents .
  • IR : Key stretches include C=O (carboxylic acid: ~1700 cm⁻¹; formyl: ~1650–1680 cm⁻¹) and N-H (pyrazole ring: ~3200 cm⁻¹) .
  • Cross-validation with high-resolution mass spectrometry (HRMS) is recommended for molecular formula confirmation.

Q. What protocols ensure successful crystallization of this compound for X-ray diffraction studies?

  • Methodological Answer :

  • Use slow evaporation in polar solvents (e.g., ethanol/water mixtures) to grow single crystals.
  • Employ SHELX software (SHELXS/SHELXL) for structure solution and refinement, as described in and . Key parameters include:
  • Data collection at low temperature (e.g., 150 K) to reduce thermal motion .
  • Rigorous checks for twinning or disorder using programs like PLATON .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations predict the reactivity of 5-formyl-1-methyl-1H-pyrazole-4-carboxylic acid in further derivatization?

  • Methodological Answer :

  • Perform geometry optimization and frontier molecular orbital (FMO) analysis to identify reactive sites. For example, used DFT (B3LYP/6-311++G(d,p)) to analyze electronic properties of a pyrazole derivative.
  • Calculate Fukui indices to predict nucleophilic/electrophilic regions. The formyl and carboxylic acid groups are likely sites for nucleophilic attack or condensation reactions .

Q. How can researchers resolve discrepancies between experimental spectroscopic data and computational predictions?

  • Methodological Answer :

  • Re-examine solvent effects in calculations (e.g., using the polarizable continuum model (PCM) for NMR chemical shifts).
  • Verify the presence of tautomeric forms or intermolecular hydrogen bonding (common in carboxylic acids) that may shift experimental peaks .
  • Compare with crystallographic data (e.g., bond lengths/angles from X-ray structures) to validate computational models .

Q. What strategies improve regioselectivity when introducing substituents to the pyrazole ring?

  • Methodological Answer :

  • Use directing groups: The carboxylic acid at position 4 can act as a directing group for electrophilic substitution.
  • Employ protecting groups: Temporarily protect the formyl or carboxylic acid moiety to avoid side reactions during functionalization .
  • Leverage steric effects: The methyl group at position 1 may hinder substitution at adjacent positions, favoring modifications at position 3 or 5 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.